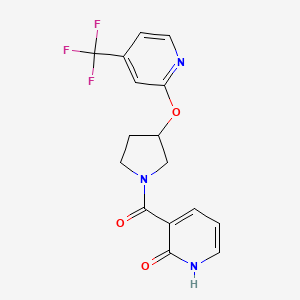
2-氧代环己烷-1-磺酰胺
描述
2-Oxocyclohexane-1-sulfonamide is a chemical compound with the CAS Number: 96355-25-8 . It has a molecular weight of 177.22 and is typically in solid form .
Synthesis Analysis
The synthesis of sulfonamides, which include 2-Oxocyclohexane-1-sulfonamide, can be performed directly from sulfonic acids or its sodium salts under microwave irradiation . This process has shown good functional group tolerance and high yield .Molecular Structure Analysis
The molecular structure of 2-Oxocyclohexane-1-sulfonamide is represented by the InChI Code: 1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10) . The InChI key is KPEGCOJWEBRSNY-UHFFFAOYSA-N .Chemical Reactions Analysis
Sulfonamides, including 2-Oxocyclohexane-1-sulfonamide, can be modified, degraded, or used as nutrients by some bacteria . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Physical And Chemical Properties Analysis
2-Oxocyclohexane-1-sulfonamide is a solid substance . It has a molecular weight of 177.22 . The IUPAC name for this compound is 2-oxocyclohexane-1-sulfonamide .科学研究应用
不对称转移氢化(ATH)
2-氧代环己烷-1-磺酰胺衍生物被用于不对称转移氢化(ATH)。例如,已合成了双(磺酰胺)-环己烷-1,2-二胺-RhCp*配合物,并应用于酮的ATH,实现了高产率和对映选择性(Cortez等,2006年)。此外,类似的配合物固定在硅胶和聚苯乙烯树脂上,在乙酰苯酮的ATH中显示出有效的催化作用,产率高,对映选择性(Cortez et al., 2009)。
铜催化磺酰胺形成
已探索了用于构建磺酰胺的铜催化氧化偶联方法。这些方法提供了高效和稳健的功能性磺酰胺合成,产率高,化学选择性好。该过程涉及单电子转移(SET)途径(Tang et al., 2013)。
磺酰胺抗菌药物的氧化
已对环境友好的氧化剂如六价铁进行了磺酰胺抗菌药物的氧化研究。该过程旨在在水中去除磺酰胺并将其转化为毒性较小的副产物,解决环境问题(Sharma et al., 2006)。
合成和结构分析
已报道了关于新磺酰胺衍生物的研究,包括它们的合成、晶体结构和光谱性质。这些研究有助于理解这些化合物的三维行为和分子间相互作用(Danish et al., 2021)。
作用机制
Target of Action
2-Oxocyclohexane-1-sulfonamide is a type of sulfonamide, a class of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folate synthesis.
Mode of Action
Sulfonamides, including 2-Oxocyclohexane-1-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, a vital nutrient for bacterial growth. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential metabolites, leading to a halt in their growth and multiplication . The downstream effects of this disruption can include the death of the bacteria or a significant reduction in their population .
Pharmacokinetics
Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxocyclohexane-1-sulfonamide would likely be similar, but specific studies would be needed to confirm this.
Result of Action
The result of the action of 2-Oxocyclohexane-1-sulfonamide is the inhibition of bacterial growth. By disrupting the folate synthesis pathway, the drug prevents the bacteria from multiplying, which can lead to a reduction in the severity of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Oxocyclohexane-1-sulfonamide. For instance, the presence of sulfonamides in the environment has raised concerns about the potential spread of antimicrobial resistance . Additionally, their high resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors could potentially influence the effectiveness and safety of 2-Oxocyclohexane-1-sulfonamide and other sulfonamides.
安全和危害
属性
IUPAC Name |
2-oxocyclohexane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(9,10)6-4-2-1-3-5(6)8/h6H,1-4H2,(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGCOJWEBRSNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

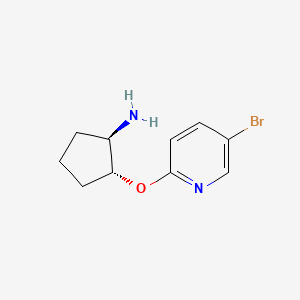
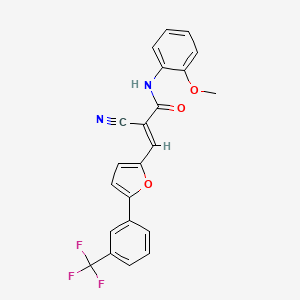
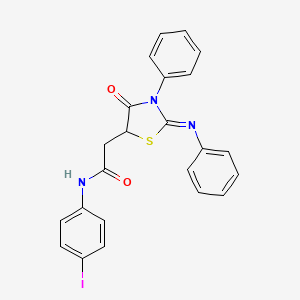
![1-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B2470451.png)
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

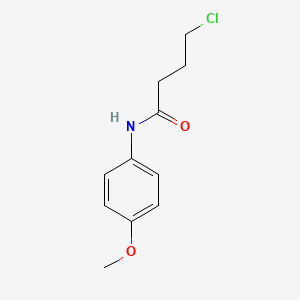

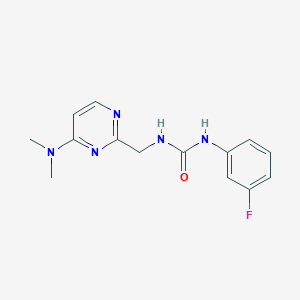
![6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2470460.png)
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2470461.png)

